tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1894637-31-0
VCID: VC4606632
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3
SMILES: CC1(CC(CN1C(=O)OC(C)(C)C)O)C
Molecular Formula: C11H21NO3
Molecular Weight: 215.293

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

CAS No.: 1894637-31-0

Cat. No.: VC4606632

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate - 1894637-31-0

Specification

CAS No. 1894637-31-0
Molecular Formula C11H21NO3
Molecular Weight 215.293
IUPAC Name tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3
Standard InChI Key QPFBIIJUYIPUBY-UHFFFAOYSA-N
SMILES CC1(CC(CN1C(=O)OC(C)(C)C)O)C

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_3
Molecular Weight215.29 g/mol
Purity≥97%
Density (Predicted)~1.02–1.06 g/cm3^3
Boiling Point (Predicted)~300–310°C

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate likely involves multi-step sequences common to pyrrolidine derivatives:

  • Ring Formation: Cyclization of a linear precursor, such as a γ-amino alcohol, under acidic or basic conditions. For example, treatment of 4-amino-2,2-dimethylpentan-1-ol with a carbonyl source could yield the pyrrolidine backbone.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine .

  • Hydroxylation: Oxidation or hydroxylation at position 4, possibly through epoxidation followed by hydrolysis or direct hydroxylation using catalysts like OsO4_4 .

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/ConditionsYield
1CyclizationHCl/EtOH, reflux60%
2Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, THF85%
3HydroxylationOsO4_4, NMO, acetone/H2_2O70%

Industrial-Scale Production

Applications in Pharmaceutical Research

Role as a Building Block

The Boc-protected hydroxy group in this compound makes it a valuable intermediate in peptidomimetics and small-molecule inhibitors. For instance:

  • Protease Inhibitors: The pyrrolidine scaffold mimics proline residues in peptides, enabling inhibition of enzymes like HIV protease or thrombin.

  • Kinase Inhibitors: Structural analogs have shown activity against tyrosine kinases involved in cancer signaling pathways .

Case Study: Comparison with Related Derivatives

The hydroxymethyl variant, tert-butyl 4-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS 2374131-18-5), exhibits a higher molecular weight (C12H23NO3\text{C}_{12}\text{H}_{23}\text{NO}_3, 229.32 g/mol) and distinct properties, including a predicted boiling point of 303.9°C and density of 1.024 g/cm3^3 . The additional methylene group (-CH2-\text{-CH}_2\text{-}) in the hydroxymethyl derivative enhances hydrophobicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs .

Future Research Directions

Exploration of Biological Activity

While current applications focus on synthetic utility, future studies could evaluate its intrinsic bioactivity. For example:

  • Antimicrobial Screening: Testing against bacterial strains like Staphylococcus aureus or Escherichia coli.

  • Enzyme Inhibition Assays: Targeting enzymes such as acetylcholinesterase or cyclooxygenase.

Advanced Synthetic Modifications

Innovative functionalization strategies, such as photochemical coupling or click chemistry, could expand its utility in materials science (e.g., polymer crosslinkers) or targeted drug delivery systems .

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